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Introduction
Cleavable crosslinkers are indispensable reagents in modern proteomics and structural biology,

enabling the capture of transient and stable protein-protein interactions (PPIs) within their

native cellular environment.[1][2][3] Unlike non-cleavable crosslinkers that form permanent

bonds, cleavable crosslinkers possess a labile spacer arm that can be selectively broken under

specific chemical or physical conditions. This unique feature facilitates the identification of

crosslinked peptides by mass spectrometry (MS) and simplifies data analysis, making them

powerful tools for elucidating protein complex architecture, mapping interaction interfaces, and

understanding dynamic cellular processes.[1][2][4] This guide provides a comprehensive

overview of the major classes of cleavable crosslinkers, their applications, and detailed

protocols for their use in protein studies.

Core Concepts of Cleavable Crosslinking
A typical cleavable crosslinker consists of three key components: two reactive groups that

target specific amino acid residues, a spacer arm of a defined length, and a cleavable linkage

within the spacer arm. The choice of a crosslinker depends on the specific application, the

target proteins, and the analytical method employed.[1][2]

The general workflow for a crosslinking experiment coupled with mass spectrometry (XL-MS)

involves several key steps:
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Crosslinking Reaction: The cleavable crosslinker is introduced to the protein sample, which

can range from purified protein complexes to intact cells or tissues.[1][2] The reactive groups

of the crosslinker form covalent bonds with specific amino acid residues on interacting

proteins that are in close proximity.

Sample Preparation: The crosslinked sample is then subjected to enzymatic digestion,

typically with trypsin, to generate a complex mixture of peptides.[1][2]

Enrichment (Optional): Due to the low abundance of crosslinked peptides, an enrichment

step is often employed to selectively isolate them from the more abundant linear peptides.[1]

[2] Some crosslinkers incorporate an affinity tag, such as biotin, to facilitate this enrichment.

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). During MS/MS analysis, the crosslinked peptides are

fragmented, and the resulting spectra are used to identify the sequences of the crosslinked

peptides and the site of crosslinking.

Data Analysis: Specialized software is used to analyze the complex MS/MS spectra of

crosslinked peptides to identify the interacting proteins and the specific residues involved in

the interaction.[1][2]

Types of Cleavable Crosslinkers
Cleavable crosslinkers are categorized based on the nature of their cleavable linkage. The four

main types are:

Mass Spectrometry (MS)-Cleavable Crosslinkers: These are the most widely used type for

XL-MS studies. They contain a bond that is labile under the conditions of tandem mass

spectrometry (e.g., collision-induced dissociation, CID), breaking the crosslinker and

simplifying the resulting fragment ion spectra.[1][2][4]

Photocleavable Crosslinkers: These crosslinkers contain a photolabile group that can be

cleaved by exposure to UV light at a specific wavelength.[5][6] This allows for controlled

cleavage of the crosslink before or during MS analysis.

Disulfide Bond-Containing Crosslinkers: These crosslinkers have a disulfide bond in their

spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00583
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00583
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00583
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00583
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00583
https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00786
https://pubs.acs.org/doi/abs/10.1021/ac902615g
https://escholarship.org/uc/item/2w72t6gx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carboxyethyl)phosphine (TCEP).[7][8]

Acid-Cleavable Crosslinkers: These linkers possess a bond that is susceptible to cleavage

under acidic conditions.[3][9]

The choice of cleavage chemistry has significant implications for the experimental workflow and

data analysis strategy.

Quantitative Data on Cleavable Crosslinkers
The efficiency of a crosslinking experiment can be influenced by several factors, including the

crosslinker's reactivity, spacer arm length, and the specific cleavage conditions. The following

tables summarize key quantitative data for various commercially available cleavable

crosslinkers.
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Table 1:

Mass

Spectrometr

y (MS)-

Cleavable

Crosslinkers

Crosslinker
Reactive

Group

Target

Residue

Spacer Arm

(Å)

Cleavable

Group

Commercial

Availability

Disuccinimidy

l sulfoxide

(DSSO)

NHS ester Amine (Lys) 10.1 Sulfoxide Yes

Disuccinimidy

l dibutyric

urea (DSBU)

NHS ester Amine (Lys) 12.5 Urea Yes[10][11]

Dihydrazide

sulfoxide

(DHSO)

Hydrazide
Carboxyl

(Asp, Glu)
10.6 Sulfoxide Yes

Bismaleimido

sulfoxide

(BMSO)

Maleimide
Sulfhydryl

(Cys)
11.3 Sulfoxide Yes

Azide-A-

DSBSO
NHS ester Amine (Lys) 22.7

Sulfoxide,

Acetal
Yes

Alkyne-A-

DSBSO
NHS ester Amine (Lys) 22.7

Sulfoxide,

Acetal
Yes

Protein

Interaction

Reporter

(PIR)

NHS ester Amine (Lys) Variable Asp-Pro Limited
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Table 2:

Photocleavable

Crosslinkers

Crosslinker Reactive Group Target Residue Spacer Arm (Å)
Cleavage

Condition

pcPIR NHS ester Amine (Lys) 21.4
UV (e.g., 365

nm)[5]

SCNE NHS ester Amine 28.6
UV (e.g., 330

nm)[12]

SDASO linkers
NHS ester /

Diazirine

Amine (Lys) /

Non-specific
Variable UV irradiation

Table 3:

Disulfide Bond-

Containing

Crosslinkers

Crosslinker Reactive Group Target Residue Spacer Arm (Å)
Cleavage

Condition

Dithiobis(succini

midyl propionate)

(DSP)

NHS ester Amine (Lys) 12.0

Reducing agents

(e.g., 10-50 mM

DTT)

Dithiobis(sulfosu

ccinimidyl

propionate)

(DTSSP)

Sulfo-NHS ester Amine (Lys) 12.0

Reducing agents

(e.g., 10-50 mM

DTT)

3,3'-

Dithiobis(sulfosu

ccinimidyl

propionate)

(DTBP)

NHS ester Amine (Lys) 13.8

Reducing agents

(e.g., 10-50 mM

DTT)
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Table 4: Acid-

Cleavable

Crosslinkers

Crosslinker Reactive Group Target Residue Spacer Arm (Å)
Cleavage

Condition

Dialkoxydiphenyl

silane (DADPS)

Biotin-Azide

Azide
Alkyne (via click

chemistry)
~20

10% Formic

Acid[9]

Disuccinimidyl

Tartrate (DST)
NHS ester Amine (Lys) 6.4 Periodate

Sulfodisuccinimid

yl Tartrate (Sulfo-

DST)

Sulfo-NHS ester Amine (Lys) 6.4 Periodate

Experimental Protocols
Protocol 1: In-vivo Crosslinking and Co-
Immunoprecipitation (Co-IP) using a Disulfide-Cleavable
Crosslinker (DSP)
This protocol describes the stabilization of protein complexes in living cells using a membrane-

permeable disulfide-cleavable crosslinker, followed by co-immunoprecipitation to isolate the

complex of interest.

Materials:

Cells expressing the protein of interest

Dithiobis(succinimidyl propionate) (DSP)

Phosphate-buffered saline (PBS), ice-cold

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
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Antibody specific to the protein of interest

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like 50 mM DTT)

Procedure:

Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-

cold PBS.

Crosslinking:

Prepare a fresh stock solution of DSP in a water-free solvent like DMSO.

Resuspend the cell pellet in PBS containing the desired final concentration of DSP

(typically 0.2-2 mM).

Incubate for 30 minutes at room temperature with gentle rotation.

Quench the crosslinking reaction by adding a final concentration of 20-50 mM Tris-HCl, pH

7.5, and incubating for 15 minutes.

Cell Lysis:

Pellet the cells by centrifugation and discard the supernatant.

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with

occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Immunoprecipitation:

Transfer the supernatant to a new tube and determine the protein concentration.
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Incubate the lysate with the primary antibody for 1-2 hours or overnight at 4°C with gentle

rotation.

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads three to five times with ice-cold wash buffer.

Elution:

To elute the protein complexes, resuspend the beads in elution buffer containing a

reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond of the crosslinker.

Boil the sample for 5-10 minutes at 95-100°C.

Analysis:

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting or mass

spectrometry.

Protocol 2: Crosslinking-Mass Spectrometry (XL-MS)
using an MS-Cleavable Crosslinker (DSSO)
This protocol outlines a typical workflow for identifying protein-protein interactions using an

amine-reactive, MS-cleavable crosslinker.

Materials:

Purified protein complex or cell lysate

Disuccinimidyl sulfoxide (DSSO)

Reaction buffer (e.g., HEPES buffer, pH 7.5-8.0)

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
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Denaturing buffer (e.g., 8 M urea)

Reducing agent (e.g., 10 mM DTT)

Alkylating agent (e.g., 55 mM iodoacetamide)

Trypsin

LC-MS/MS system

Procedure:

Crosslinking Reaction:

Dissolve the protein sample in the reaction buffer to a final concentration of 0.1-1 mg/mL.

Add a freshly prepared solution of DSSO in a water-free solvent (e.g., DMSO) to the

protein sample. The final concentration of DSSO typically ranges from 0.25 to 2 mM.

Incubate the reaction for 30-60 minutes at room temperature.

Quench the reaction by adding the quenching solution to a final concentration of 20-50

mM and incubating for 15 minutes.

Protein Denaturation, Reduction, and Alkylation:

Add denaturing buffer to the crosslinked sample.

Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

Alkylate free cysteine residues by adding iodoacetamide and incubating for 30 minutes in

the dark at room temperature.

Enzymatic Digestion:

Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce

the urea concentration to less than 2 M.

Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
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Peptide Desalting:

Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18

StageTip or equivalent.

LC-MS/MS Analysis:

Analyze the desalted peptides using a high-resolution mass spectrometer.

Employ a data-dependent acquisition method that includes MS2 and MS3 scans. The MS2

scan will fragment the crosslinked peptide, and the characteristic doublet ions resulting

from the cleavage of the DSSO linker will trigger an MS3 scan for sequencing of the

individual peptides.[1][2]

Data Analysis:

Use specialized software (e.g., MeroX, XlinkX) to search the acquired MS data against a

protein sequence database to identify the crosslinked peptides and the interacting

proteins.[1][2]

Visualization of Signaling Pathways and
Experimental Workflows
Signaling Pathways
Cleavable crosslinkers are powerful tools for dissecting complex signaling pathways by

capturing protein-protein interactions that mediate signal transduction.
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Caption: EGFR signaling pathway initiated by EGF binding.
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Caption: The ubiquitination cascade for protein degradation.
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Caption: Intrinsic and extrinsic apoptosis signaling pathways.
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Experimental Workflows
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Caption: Workflow for Co-IP with a cleavable crosslinker.
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Caption: General workflow for XL-MS using a cleavable crosslinker.

Conclusion
Cleavable crosslinkers have become an essential part of the toolkit for researchers studying

protein-protein interactions. Their ability to capture interactions in a reversible manner has

significantly advanced the field of structural proteomics and systems biology. By carefully
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selecting the appropriate crosslinker and optimizing the experimental conditions, scientists can

gain valuable insights into the intricate network of protein interactions that govern cellular

function. This guide provides a foundational understanding and practical protocols to aid

researchers in the successful application of cleavable crosslinkers in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1192228#introduction-to-cleavable-crosslinkers-for-
protein-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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